

Spectroscopic Comparison of 1,2,3-Heptanetriol Isomers: A Guide for Researchers

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Compound of Interest

Compound Name: 1,2,3-Heptanetriol

Cat. No.: B024924

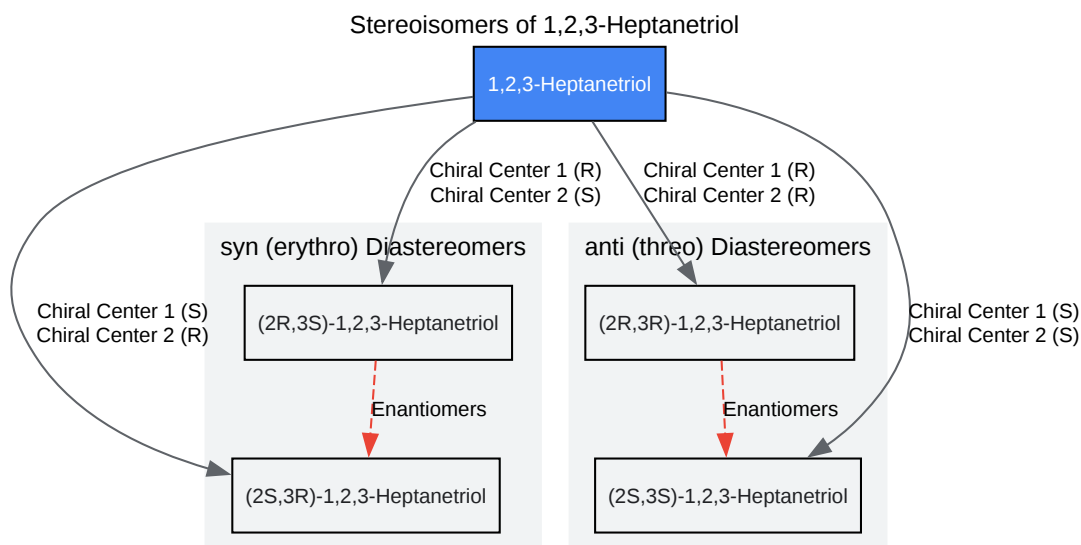
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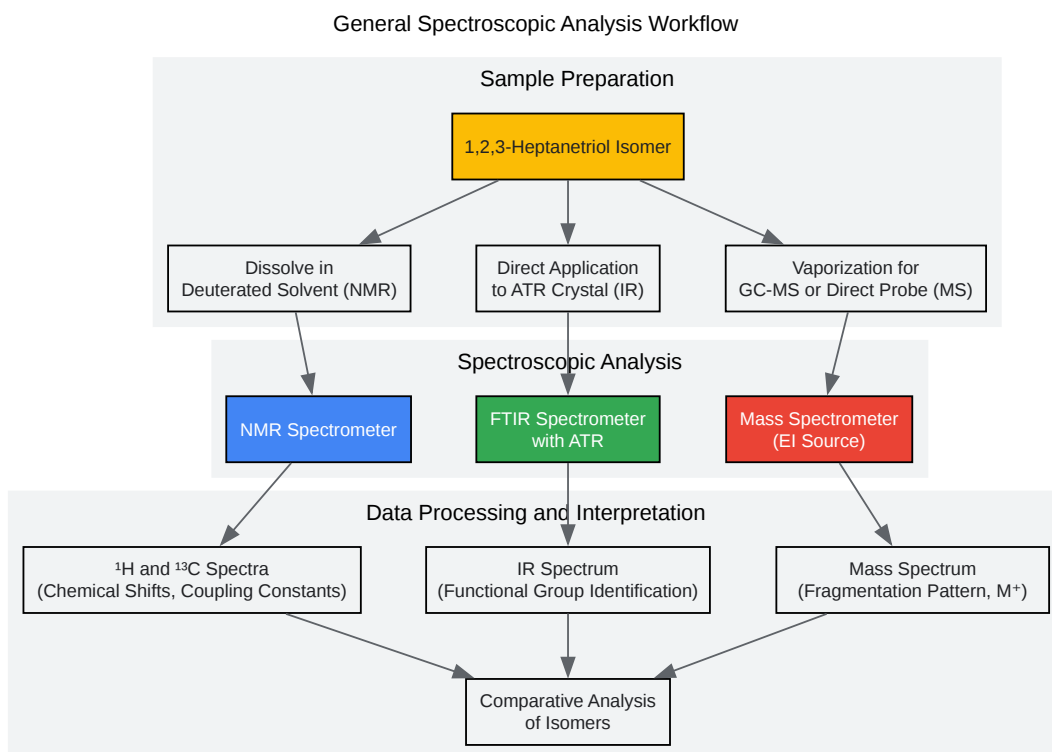
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This guide provides a detailed spectroscopic comparison of the isomers of **1,2,3-heptanetriol**, a molecule of interest in synthetic chemistry and drug development. Understanding the distinct spectral properties of each stereoisomer is crucial for their unambiguous identification, characterization, and quality control in research and manufacturing. This document outlines the expected variations in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the four stereoisomers of **1,2,3-heptanetriol**: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

Introduction to 1,2,3-Heptanetriol Isomers

1,2,3-Heptanetriol possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers. These consist of two pairs of enantiomers: the syn (or erythro) pair, (2R,3S) and (2S,3R), and the anti (or threo) pair, (2R,3R) and (2S,3S). While enantiomers exhibit identical spectroscopic properties in achiral environments, diastereomers (syn vs. anti) are expected to show distinguishable spectral characteristics due to their different spatial arrangements.





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